Budlein A

Catalog No.
S630857
CAS No.
59481-48-0
M.F
C20H22O7
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Budlein A

CAS Number

59481-48-0

Product Name

Budlein A

IUPAC Name

[(2Z,4R,8R,9R,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C20H22O7/c1-5-10(2)18(23)26-15-8-20(4)16(22)7-13(27-20)12(9-21)6-14-17(15)11(3)19(24)25-14/h5-7,14-15,17,21H,3,8-9H2,1-2,4H3/b10-5-,12-6-/t14-,15-,17+,20-/m1/s1

InChI Key

BMVJFNLJSZHNNS-ZXRHVTAXSA-N

SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C

Synonyms

budlein A

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C

Description

The exact mass of the compound Budlein A is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Budlein A is a sesquiterpene lactone derived from the plant Viguiera robusta, which is known for its anti-inflammatory and analgesic properties. The chemical structure of Budlein A features a unique lactone ring, contributing to its biological activity and reactivity. Its molecular formula is C${15}$H${18}$O$_{3}$, and it has been studied for its potential therapeutic applications in various inflammatory conditions.

, particularly biotransformations. Notably, studies have shown that it can be modified by fungal strains such as Aspergillus, leading to unusual derivatives through the loss of carbon atoms and other transformations . Additionally, Budlein A can interact with various biological molecules, affecting pathways involved in inflammation and immune response.

Budlein A exhibits significant biological activity, particularly in modulating immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-12, as well as chemokines like CXCL8 . Furthermore, Budlein A induces apoptosis in neutrophils while inhibiting their activity, suggesting a potential role in managing inflammatory diseases . In vivo studies have indicated that Budlein A can reduce mechanical hypersensitivity and edema in models of arthritis, highlighting its analgesic properties .

The synthesis of Budlein A can be achieved through various methods, including extraction from Viguiera robusta or through total synthesis in the laboratory. Natural extraction involves isolating the compound from the plant material using solvents like ethanol or methanol. Synthetic routes may include cyclization reactions that form the lactone structure characteristic of sesquiterpene lactones.

Budlein A has potential applications in pharmaceuticals due to its anti-inflammatory and analgesic properties. It may be beneficial for treating conditions such as arthritis, where inflammation plays a crucial role. Additionally, its ability to modulate immune responses makes it a candidate for further research in immunotherapy and related fields.

Studies on Budlein A's interactions reveal its capacity to inhibit leukocyte-endothelial cell interactions induced by lipopolysaccharides (LPS), which are critical in inflammatory responses . This inhibition is mediated through the downregulation of cytokine production, suggesting that Budlein A could be effective in reducing excessive inflammatory responses.

Budlein A shares structural similarities with other sesquiterpene lactones, which often exhibit anti-inflammatory properties. Here are some comparable compounds:

Compound NameSourceKey Properties
CostunolideSaussurea costusAnti-inflammatory, analgesic
ArtemisininArtemisia annuaAntimalarial, anti-inflammatory
LactucopicrinLactuca sativaAnalgesic, anti-inflammatory
ParthenolideTanacetum partheniumAnti-inflammatory, potential anticancer

Uniqueness of Budlein A: While many sesquiterpene lactones exhibit similar anti-inflammatory effects, Budlein A's specific mechanism of action—particularly its influence on neutrophil apoptosis and cytokine modulation—sets it apart from others like costunolide and parthenolide. Its ability to effectively reduce joint edema and hypersensitivity also highlights its potential as a targeted therapeutic agent in inflammatory diseases.

Molecular Formula and Physical Characteristics

C20H22O7 Structure and Molecular Weight (374.4 g/mol)

Budlein A possesses the molecular formula C20H22O7, corresponding to a molecular weight of 374.4 grams per mole [1] [4]. The compound exhibits a complex tricyclic structure characteristic of furanoheliangolide-type sesquiterpene lactones [16] [18]. The systematic International Union of Pure and Applied Chemistry name for Budlein A is [(2Z,4R,8R,9R,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (Z)-2-methylbut-2-enoate [1] [4] [7].

The structural framework of Budlein A incorporates a dioxatricyclo[9.2.1.04,8]tetradeca core system, which forms the foundation of its biological activity [4] [17]. The molecular structure contains twenty carbon atoms, twenty-two hydrogen atoms, and seven oxygen atoms arranged in a highly organized three-dimensional configuration [1] [7]. The Chemical Abstracts Service registry number for Budlein A is 59481-48-0, providing a unique identifier for this sesquiterpene lactone [4] [7].

PropertyValue
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Chemical Abstracts Service Number59481-48-0
InChI KeyBMVJFNLJSZHNNS-ZXRHVTAXSA-N

Physical State and Stability

Budlein A typically exists as a solid crystalline compound under standard conditions [10]. The compound demonstrates notable stability characteristics that are influenced by environmental factors such as pH and temperature [22]. Research has demonstrated that sesquiterpene lactones bearing side chains, including Budlein A, exhibit differential stability profiles depending on the surrounding chemical environment [22].

Studies examining the stability of sesquiterpene lactones under various conditions have revealed that compounds with side chain ester groups lose these substituents at physiological pH values of 7.4 and elevated temperatures of 37 degrees Celsius [22]. However, these same compounds maintain their structural integrity at more acidic conditions with pH values of 5.5 [22]. This pH-dependent stability pattern has significant implications for the storage and handling of Budlein A in laboratory and research environments [22].

Structural Elucidation and Stereochemistry

Core Sesquiterpene Lactone Framework

Budlein A belongs to the furanoheliangolide subclass of sesquiterpene lactones, characterized by a distinctive tricyclic framework [16] [18] [25]. The core structure consists of a sesquiterpene backbone containing fifteen carbon atoms derived from farnesyl diphosphate through cyclization and oxidation processes [26]. The lactone functionality is integral to the molecule's structure and biological activity, forming a five-membered ring system that contributes to the compound's overall stability [26] [28].

The furanoheliangolide framework of Budlein A incorporates a furan ring fused to the main sesquiterpene backbone [25] [27]. This structural arrangement is typical of heliangolide-type compounds, which represent an isomeric form of germacranolides with a cyclodecadiene skeleton and specific double bond configurations [29]. The presence of the furan ring system enhances the molecular rigidity and contributes to the compound's distinctive spectroscopic properties [16] [25].

Stereochemical Configuration (2Z,4R,8R,9R,11R)

The stereochemical configuration of Budlein A is precisely defined by the absolute configuration at multiple chiral centers within the molecule [1] [4] [7]. The compound exhibits the stereochemical designation (2Z,4R,8R,9R,11R), indicating the spatial arrangement of substituents around each asymmetric carbon atom [1] [4]. The Z-configuration at position 2 refers to the geometric isomerism of the double bond, while the R-configurations at positions 4, 8, 9, and 11 describe the absolute stereochemistry at these chiral centers [1] [7].

Nuclear magnetic resonance spectroscopy studies have confirmed the stereochemical assignments through nuclear Overhauser effect spectroscopy experiments and coupling constant analysis [9] [16]. The stereochemical integrity of Budlein A is crucial for its biological activity, as different stereoisomers may exhibit varying levels of potency and selectivity in biological systems [11] [14]. The specific three-dimensional arrangement of functional groups in Budlein A contributes to its ability to interact with biological targets through precise molecular recognition mechanisms [5] [8].

Functional Group Analysis

Budlein A contains several important functional groups that contribute to its chemical reactivity and biological properties [1] [4] [16]. The molecule features a hydroxymethyl group (-CH2OH) at position 2, which provides a site for hydrogen bonding interactions and potential chemical modifications [1] [7]. The methylidene group (=CH2) at position 7 represents an exocyclic double bond that is characteristic of many biologically active sesquiterpene lactones [1] [4] [16].

The compound contains two distinct carbonyl groups: a ketone functionality at position 6 and a lactone carbonyl at position 12, both contributing to the molecule's electrophilic character [9] [16]. These dioxo groups (C=O) are essential for the compound's biological activity, particularly its ability to interact with nucleophilic sites in biological molecules [5] [8]. Additionally, Budlein A incorporates a (Z)-2-methylbut-2-enoate ester side chain, which provides additional sites for molecular interactions and influences the compound's overall lipophilicity [1] [7] [9].

Functional GroupPositionChemical Significance
HydroxymethylPosition 2Hydrogen bonding capability
MethylidenePosition 7Exocyclic double bond reactivity
KetonePosition 6Electrophilic carbonyl center
LactonePosition 12Cyclic ester functionality
Ester side chainPosition 9Lipophilic character enhancement

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Comprehensive nuclear magnetic resonance spectroscopy analysis of Budlein A has provided detailed structural information through both one-dimensional and two-dimensional techniques [9] [16]. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the presence of all expected functional groups and their connectivity patterns [9]. Key signals include the hydroxymethyl protons appearing as a doublet of doublets at 4.40 parts per million with specific coupling constants [9].

The carbon-13 nuclear magnetic resonance spectrum of Budlein A displays twenty distinct carbon signals corresponding to the molecular formula C20H22O7 [9] [16]. Carbonyl carbons appear in the expected downfield region, with the ketone carbon at position 1 resonating at 205.0 parts per million and the lactone carbonyl at position 12 appearing at 168.8 parts per million [9]. The ester carbonyl of the side chain is observed at 165.8 parts per million, confirming the presence of the (Z)-2-methylbut-2-enoate substituent [9].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation, have established the complete connectivity pattern of Budlein A [9] [16]. These experiments confirm the attachment points of various substituents and validate the proposed tricyclic framework structure [9]. Nuclear Overhauser effect spectroscopy data support the stereochemical assignments and provide information about the three-dimensional conformation of the molecule [16].

Nuclear Magnetic Resonance ParameterChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-25.69singlet-
H-56.22doublet of tripletsJ5,6 = 4.2; J5,15 = 1.6
H-65.38doublet of doublets of doubletsJ6,5 = 4.2; J6,7 = 4.4; J6,15 = 1.7
H-85.26doublet of doublets of doubletsJ8,7 = 2.0; J8,9 = 5.5; J8,9 = 3.6
H-154.40doublet of doubletsJ15,6 = 1.7; J15,5 = 1.6

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Budlein A provides valuable information about its molecular structure and fragmentation behavior under various ionization conditions [11] [14]. The molecular ion peak appears at mass-to-charge ratio 374, confirming the molecular weight of the compound [1] [11]. Electrospray ionization mass spectrometry studies have revealed characteristic fragmentation patterns that are diagnostic for the furanoheliangolide structure [11] [14].

The fragmentation pattern of Budlein A is influenced by its stereochemical configuration, particularly the orientation of the side chain ester group [11] [14]. Under collision-induced dissociation conditions, Budlein A generates a characteristic fragment ion at mass-to-charge ratio 83, which is attributed to the loss of the tricyclic core and retention of the side chain fragment [11] [14]. This fragmentation behavior differs from related stereoisomers, providing a means for structural differentiation using mass spectrometry techniques [11] [14].

Computational chemistry studies using density functional theory calculations have provided insights into the protonation sites and fragmentation mechanisms of Budlein A [14]. These studies suggest that proton migration governs the fragmentation pathways and that the stereochemical orientation of substituents significantly influences the observed fragmentation patterns [14]. The mass spectrometry data complement nuclear magnetic resonance analysis and provide an alternative method for structural characterization [11] [14].

Infrared Spectroscopic Features

Infrared spectroscopy of Budlein A reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [10] [12]. The spectrum displays prominent carbonyl stretching vibrations in the region between 1600 and 1800 wavenumbers, confirming the presence of ketone and ester functionalities [10] [12]. The lactone carbonyl typically appears as a strong absorption band due to the ring strain associated with the five-membered lactone ring [10].

Hydroxyl group vibrations appear in the broad region around 3200-3600 wavenumbers, consistent with the presence of the hydroxymethyl substituent [10] [12]. The stretching vibrations of carbon-hydrogen bonds are observed in the expected regions, with alkyl carbon-hydrogen stretches appearing around 2800-3000 wavenumbers and olefinic carbon-hydrogen stretches occurring at slightly higher frequencies [10]. The infrared spectrum provides complementary information to nuclear magnetic resonance data and supports the proposed structural assignments for Budlein A [10] [12].

Extraction Techniques from Natural Sources

Solvent-based Extraction Methods

Budlein A, a sesquiterpene lactone primarily isolated from plants of the genus Viguiera (Asteraceae family), requires specialized extraction methodologies that account for its chemical properties and natural abundance [1] [2] [3]. The compound exhibits moderate polarity characteristics that influence solvent selection and extraction efficiency.

Dichloromethane Extraction Protocol

The most widely employed extraction method for Budlein A utilizes dichloromethane as the primary solvent. This approach has demonstrated superior extraction efficiency due to the optimal polarity match between the solvent and the target compound [3] [4]. The standard protocol involves placing air-dried plant material, typically 2.5 kilograms of Viguiera robusta leaves, in an Erlenmeyer flask and extracting by sonication with dichloromethane at room temperature for 10 minutes [3] [4]. The residue is filtered through common filter paper, and the solvent is removed under vacuum conditions to yield a crude extract containing sesquiterpene lactones.

Multi-solvent Sequential Extraction

Alternative extraction strategies employ sequential solvent systems of increasing polarity to achieve comprehensive compound recovery [5] [6]. The process typically begins with non-polar solvents such as n-hexane (polarity index 0.009) to remove lipids and chlorophyll, followed by intermediate polarity solvents including ethyl acetate (polarity index 0.228) and acetone (polarity index 0.355) for target compound extraction [5] [6]. This sequential approach enhances selectivity while minimizing co-extraction of unwanted plant metabolites.

Accelerated Solvent Extraction

Advanced extraction methodologies include Accelerated Solvent Extraction (ASE), which utilizes elevated temperature and pressure to increase extraction efficiency [7]. This technique significantly decreases solvent consumption and extraction time while maintaining compound integrity. The ASE system employs controlled temperature and pressure conditions with various organic solvents to extract sesquiterpene lactones from botanical preparations [7].

Supercritical Fluid Extraction

Supercritical fluid extraction using carbon dioxide under controlled temperature and pressure conditions represents an environmentally sustainable approach for Budlein A isolation [8]. This method produces extracts with high purity and minimal solvent residues, making it particularly suitable for applications requiring pharmaceutical-grade purity [8].

SolventPolarity IndexBoiling Point (°C)Suitability for Sesquiterpene LactonesExtraction Efficiency
Dichloromethane0.30939.6ExcellentHigh
n-Hexane0.00969.0GoodModerate
Ethyl Acetate0.22877.1GoodModerate
Methanol0.76264.7FairLow
Ethanol0.65478.4FairLow
Acetone0.35556.5GoodModerate
Chloroform0.25961.2ExcellentHigh

Purification Protocols

Liquid-Liquid Partitioning

Following initial extraction, crude extracts undergo liquid-liquid partitioning to remove pigments and lipophilic impurities [3] [4]. The extract is dissolved in methanol-water (4:1) and subjected to successive partitioning with n-hexane, dichloromethane, and methanol [3]. This process yields organic-soluble residues with varying polarities, facilitating subsequent chromatographic separation.

Column Chromatography Purification

Column chromatography serves as the primary purification technique for Budlein A isolation [9] [10]. Silica gel columns with gradient elution systems provide effective separation based on polarity differences [9]. The typical elution sequence employs dichloromethane followed by increasing concentrations of methanol to achieve selective compound recovery [9].

High-Speed Counter-Current Chromatography

High-Speed Counter-Current Chromatography (HSCCC) represents an advanced purification technique for sesquiterpene lactone separation [11] [12] [10]. The method utilizes a two-phase solvent system, commonly composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v), to achieve preparative-scale separation [10]. This technique offers advantages including no irreversible adsorption, complete sample recovery, and high sample capacity [11] [12].

Preparative Thin Layer Chromatography

Preparative Thin Layer Chromatography (PTLC) provides final purification for small quantities of Budlein A [13]. The technique employs silica gel plates with optimized mobile phase systems to achieve high-resolution separation and compound isolation [13].

Chromatographic Analytical Methods

High Performance Liquid Chromatography Analysis Parameters

High Performance Liquid Chromatography represents the gold standard for Budlein A quantitative analysis and purity assessment [14] [15]. The analytical methodology employs isocratic elution systems optimized for sesquiterpene lactone separation.

Mobile Phase Systems

Two primary mobile phase systems have been established for Budlein A analysis. System 1 utilizes methanol-water (1:1 or 55:45 v/v) at a flow rate of 1.0 milliliters per minute, while System 2 employs acetonitrile-water (3:7 or 35:65 v/v) at 1.3 milliliters per minute [14] [15]. Both systems provide adequate resolution and reproducible retention times for compound identification.

Detection Parameters

Diode Array Detection (DAD) with ultraviolet monitoring at wavelengths of 225 nanometers and 265 nanometers enables selective detection and spectral confirmation [14] [15]. The dual-wavelength monitoring provides enhanced specificity by utilizing the characteristic ultraviolet absorption pattern of the α,β-unsaturated γ-lactone moiety present in Budlein A [14].

Internal Standardization

2,5-dimethylphenol serves as the internal standard for quantitative analysis, enabling calculation of relative retention times and improving analytical precision [14] [15]. Relative retention time ratios (rrt1 and rrt2) in both solvent systems provide compound identification parameters independent of minor instrumental variations [14].

ParameterSpecification
Mobile Phase System 1MeOH-H₂O (1:1 or 55:45)
Mobile Phase System 2MeCN-H₂O (3:7 or 35:65)
Flow Rate (mL/min)1.0-1.3
Detection Wavelength (nm)225 and 265
Column Temperature (°C)25-30
Injection Volume (μL)10-20
Run Time (min)30-40
Retention Time (min)15-25
Internal Standard2,5-dimethylphenol

Thin Layer Chromatography Characterization

Thin Layer Chromatography provides rapid and cost-effective analysis for Budlein A identification and purity assessment [16] [17] [18]. The technique offers advantages including simplicity, speed, and high sensitivity for sesquiterpene lactone detection.

Stationary Phase Selection

Silica gel 60 F₂₅₄ plates represent the standard stationary phase for Budlein A analysis [19] [20]. The polar adsorbent effectively separates compounds based on polarity differences, with more polar compounds exhibiting lower Rf values due to stronger interaction with the silica gel surface [17].

Mobile Phase Development

Mobile phase selection requires optimization based on compound polarity and desired separation resolution [17] [18]. Various organic solvent mixtures provide different selectivity profiles, enabling fine-tuning of separation parameters for specific analytical requirements [18].

Detection and Visualization

Ultraviolet light at 254 nanometers and 366 nanometers enables initial compound visualization [16] [18]. Chemical staining with anisaldehyde-sulfuric acid reagent provides enhanced detection sensitivity and characteristic color development for sesquiterpene lactones [18].

Retention Factor Calculation

The retention factor (Rf) represents the fundamental parameter for compound identification in TLC analysis [17]. The Rf value, calculated as the ratio of compound migration distance to solvent front migration distance, provides reproducible identification criteria when standardized conditions are maintained [17].

ParameterSpecification
Stationary PhaseSilica gel 60 F₂₅₄
Mobile Phase OptionsVarious organic solvent mixtures
Detection MethodUV light (254/366 nm)
Rf Value Range0.2-0.8
Visualization ReagentAnisaldehyde-sulfuric acid
Development Time (min)15-30
Chamber SaturationRequired (30 min)
Spot Application Volume (μL)1-5

Structure Verification Techniques

Spectroscopic Confirmation Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for Budlein A [21] [22] [23]. Both one-dimensional and two-dimensional NMR techniques contribute essential structural information for compound verification.

One-dimensional proton NMR (¹H NMR) spectroscopy reveals characteristic resonances for the sesquiterpene lactone framework [23]. The γ-lactone moiety exhibits distinctive proton signals that serve as diagnostic markers for structural confirmation [23]. Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information about the carbon framework and confirms the presence of carbonyl carbons characteristic of the lactone functionality [23].

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity patterns and spatial relationships within the molecule [22] [24]. These advanced techniques enable unambiguous structural assignment and stereochemical determination [22].

Infrared Spectroscopy

Infrared spectroscopy provides rapid functional group identification through characteristic vibrational frequencies [3] [4]. The presence of a strong absorption band at 1760 cm⁻¹ corresponds to the carbonyl stretching of γ-lactones, serving as a diagnostic marker for sesquiterpene lactone identification [3] [4]. This characteristic frequency enables rapid screening of crude extracts for the presence of target compounds.

Mass Spectrometry

Mass spectrometry offers molecular weight determination and fragmentation pattern analysis for structural confirmation [25] [26]. Electrospray ionization mass spectrometry (ESI-MS) in positive mode provides molecular ion information, with Budlein A exhibiting a characteristic molecular ion at m/z 374 [27] [25]. Tandem mass spectrometry (MS/MS) generates diagnostic fragment ions that enable differentiation between structural isomers and confirmation of compound identity [25].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides chromophore identification through characteristic absorption patterns [14]. Budlein A exhibits maximum absorption at wavelengths of 225 nanometers and 265 nanometers, corresponding to the α,β-unsaturated carbonyl system present in the lactone ring [14]. The absorption ratio between these wavelengths (A₂₂₅/₂₆₅) serves as an additional identification parameter [14].

TechniquePrimary InformationKey Features for Budlein ASolvent/Conditions
¹H NMRProton environmentsγ-lactone protonsCDCl₃ or DMSO-d₆
¹³C NMRCarbon frameworkCarbonyl carbonsCDCl₃ or DMSO-d₆
IR SpectroscopyFunctional groupsC=O stretch (1760 cm⁻¹)KBr pellet/ATR
Mass SpectrometryMolecular weightM⁺ at m/z 374ESI-MS positive mode
2D NMR (COSY)Proton-proton couplingCoupling patternsCDCl₃
2D NMR (HSQC)Carbon-proton connectivityCH correlationsCDCl₃
UV-Vis SpectroscopyChromophore identificationλmax 225, 265 nmMeOH or MeCN

Comparative Analysis with Reference Standards

Reference Standard Requirements

Reference standards for Budlein A analysis must meet stringent purity requirements, typically exceeding 99.5% for primary standards [28] [29]. These materials undergo comprehensive characterization using orthogonal analytical methods to establish traceability and ensure analytical reliability [28].

Primary Standard Preparation

Primary reference standards are obtained through synthesis or isolation followed by extensive purification [28]. The preparation process includes multiple purification steps such as large-scale chromatography or multiple recrystallization procedures [28]. Structural confirmation utilizes multiple spectroscopic techniques including NMR, mass spectrometry, and infrared spectroscopy [28].

Secondary Standard Qualification

Secondary standards are qualified against primary standards to establish use purity values [28]. This process involves comparative analysis using validated analytical methods and determination of relative potency factors [30]. The qualification process ensures consistency and traceability throughout the analytical workflow [30].

Comparative Analytical Methods

Comparative analysis employs multiple analytical techniques to ensure comprehensive standard verification [31]. High Performance Liquid Chromatography with photodiode array detection provides retention time matching and spectral overlay comparison [31]. Mass spectrometry offers molecular weight confirmation and fragmentation pattern comparison for definitive identification [31].

Reference Standard Bridging

When reference standards change, bridging studies quantify differences between old and new materials [30]. These studies determine offset values that enable continuity in analytical results while maintaining method validity [30]. Statistical evaluation ensures that potency differences are appropriately characterized and accounted for in routine analysis [30].

Quality Control Parameters

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

374.13655304 g/mol

Monoisotopic Mass

374.13655304 g/mol

Heavy Atom Count

27

Wikipedia

Budlein A

Dates

Last modified: 02-18-2024

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